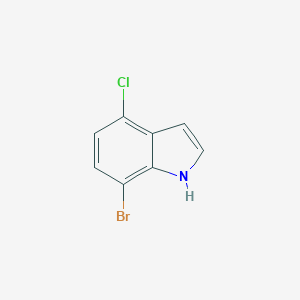

7-Bromo-4-chloro-1H-indole

Descripción general

Descripción

7-Bromo-4-chloro-1H-indole is a useful research compound. Its molecular formula is C8H5BrClN and its molecular weight is 230.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

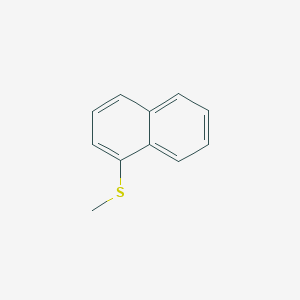

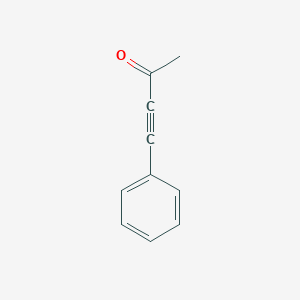

Facile Palladium-catalyzed Synthesis

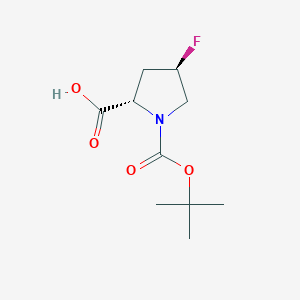

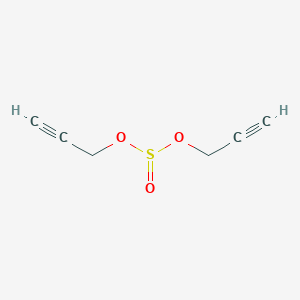

A study presented a facile and general approach for the synthesis of 2,5,7-trisubstituted indoles using 7-Bromo-4-chloro-1H-indole derivatives. This method involves Sonogashira cross-coupling with terminal alkynes followed by a palladium-catalyzed cyclization step. This process allows for the functionalization at C7 and C5 positions, demonstrating the compound's versatility in organic synthesis (Cacchi, Fabrizi, Goggiamani, Iazzetti, & Verdiglione, 2015).

Absorption and Fluorescence Properties

Research on the absorption and fluorescence spectra of ring-substituted indole derivatives, including this compound, highlighted their potential in applications requiring fluorescent materials. These compounds exhibit distinct absorbance and emission properties, suggesting their utility in biological imaging and as sensors (Carić, Tomišić, Kveder, Galić, Pifat, Magnus, & Soskic, 2004).

Structural and Electronic Analysis

A detailed study involving Hirshfeld surface analysis and DFT calculations on a compound derived from this compound provided insights into its molecular structure, electronic properties, and the nature of intermolecular interactions. This research underscores the importance of such compounds in the development of materials with specific electronic characteristics (Geetha, Al-Ostoot, Mohammed, Sridhar, Khanum, & Lokanath, 2019).

Crystal Structure and Hydrogen Bonding

Another study focused on the crystal structure and hydrogen bonding of derivatives of this compound. The findings contribute to a deeper understanding of how such compounds can be utilized in designing drugs and materials where molecular packing and hydrogen bonding play a crucial role (Mphahlele, 2018).

Antimicrobial and Antibiofilm Activities

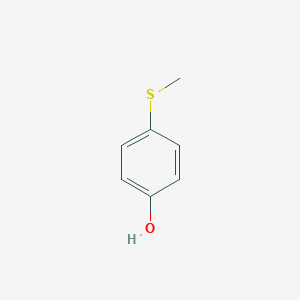

The antimicrobial and antivirulence properties of chloroindoles, including compounds structurally related to this compound, against Vibrio parahaemolyticus were investigated. This study suggests the potential use of such compounds in combating food-borne pathogens and in developing new antimicrobial strategies (Sathiyamoorthi, Faleye, Lee, Raj, & Lee, 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 7-bromo-4-chloro-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 7-Bromo-4-chloro-1H-indole are not fully explored yet. Indole derivatives are known to interact with multiple receptors and have a broad spectrum of biological activities . They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Cellular Effects

Indole derivatives have been reported to have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives have been synthesized and tested for in vitro antiproliferative and antiviral activities .

Dosage Effects in Animal Models

Indole derivatives have been synthesized and tested for their biological activities .

Metabolic Pathways

Indole is an important heterocyclic system that provides the skeleton to many alkaloids .

Transport and Distribution

Indole derivatives have been found in many important synthetic drug molecules .

Subcellular Localization

Indole derivatives have been found in many important synthetic drug molecules .

Propiedades

IUPAC Name |

7-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBAFEMIPJPWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595936 | |

| Record name | 7-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126811-29-8 | |

| Record name | 7-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

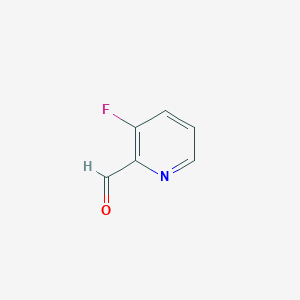

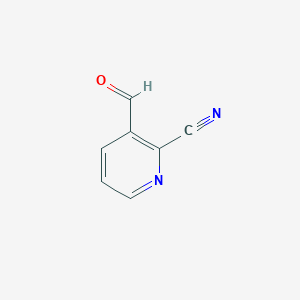

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

![2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine;formic acid](/img/structure/B156148.png)

![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)